molecular formula C16H16F2N4OS2 B2980169 N-(2,4-difluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1226455-68-0

N-(2,4-difluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Cat. No.: B2980169
CAS No.: 1226455-68-0
M. Wt: 382.45
InChI Key: SHLWNVJABCSVSY-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiomorpholinopyrazinyl intermediate: This step involves the reaction of pyrazine with thiomorpholine under specific conditions.

    Introduction of the difluorophenyl group: The difluorophenyl group is introduced through a nucleophilic substitution reaction.

    Coupling reaction: The final step involves coupling the intermediate with the difluorophenyl group to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the thiomorpholine ring or other functional groups.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-((3-morpholinopyrazin-2-yl)thio)acetamide
  • N-(2,4-difluorophenyl)-2-((3-piperazinopyrazin-2-yl)thio)acetamide

Uniqueness

N-(2,4-difluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is unique due to the presence of the thiomorpholine ring, which may impart distinct chemical and biological properties compared to its analogs

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4OS2/c17-11-1-2-13(12(18)9-11)21-14(23)10-25-16-15(19-3-4-20-16)22-5-7-24-8-6-22/h1-4,9H,5-8,10H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLWNVJABCSVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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